molecular formula C14H10FNS3 B8357870 2-(4-Fluorophenyl)-5-(5-methylthiothien-2-yl)thiazole

2-(4-Fluorophenyl)-5-(5-methylthiothien-2-yl)thiazole

Cat. No. B8357870
M. Wt: 307.4 g/mol
InChI Key: YNBPHDFDNRKHRW-UHFFFAOYSA-N
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Patent
US04791124

Procedure details

To a stirred solution of 2-(4-fluorophenyl)-5-(5-methylthiothien-2-yl)thiazole (1.07 g, 0.0035 mole) in methylene chloride (50 mL) was added dropwise a solution of m-chloroperbenzoic acid (1.7 g, 0.0084 mole) in methylene chloride (25 mL). After complete addition the mixture was stirred at room temperature for approximately 18 hours. Approximately 100 mL of an aqueous 10% sodium sulfate solution was added, and the mixture was stirred for about 15 minutes. The mixture was washed in succession with an aqueous, saturated, sodium bicarbonate solution, water, and an aqueous, saturated, sodium chloride solution. A thin layer chromatograph of the organic phase indicated that starting material remained. Thus the washed organic phase was diluted with methylene chloride, and an additional 1.7 grams of m-chloroperoxybenzoic acid was added. This mixture was stirred and heated at reflux until only one spot was seen by thin layer chromatography. Approximately 100 mL of an aqueous 10% sodium sulfate solution was added, and the mixture was stirred for about 15 minutes. This mixture was washed in succession with an aqueous, saturated sodium bicarbonate solution, water, and an aqueous, saturated, sodium chloride solution. The washed organic phase was evaporated under reduced pressure, leaving a solid residue. This residue was purified by column chromatography on silica gel, elution with methylene chloride:ethyl acetate (19:1), to yield 0.59 g of 2-(4-fluorophenyl)-5(5-methylsulfonylthien-2-yl)thiazole as a solid, mp 183°-184° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([C:13]3[S:14][C:15](SC)=[CH:16][CH:17]=3)=[CH:11][N:12]=2)=[CH:4][CH:3]=1.Cl[C:21]1C=CC=C(C(OO)=O)C=1.[S:31]([O-:35])([O-])(=O)=[O:32].[Na+].[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]([C:13]3[S:14][C:15]([S:31]([CH3:21])(=[O:35])=[O:32])=[CH:16][CH:17]=3)=[CH:11][N:12]=2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC(=CN1)C=1SC(=CC1)SC
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 15 minutes
Duration
15 min
WASH
Type
WASH
Details
The mixture was washed in succession with an aqueous, saturated, sodium bicarbonate solution, water
ADDITION
Type
ADDITION
Details
Thus the washed organic phase was diluted with methylene chloride
ADDITION
Type
ADDITION
Details
an additional 1.7 grams of m-chloroperoxybenzoic acid was added
STIRRING
Type
STIRRING
Details
This mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until only one spot
ADDITION
Type
ADDITION
Details
Approximately 100 mL of an aqueous 10% sodium sulfate solution was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 15 minutes
Duration
15 min
WASH
Type
WASH
Details
This mixture was washed in succession with an aqueous, saturated sodium bicarbonate solution, water
CUSTOM
Type
CUSTOM
Details
The washed organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a solid residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography on silica gel, elution with methylene chloride:ethyl acetate (19:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC(=CN1)C=1SC(=CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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